N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Description
Chemical Identity and Classification
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide belongs to the class of acetamide derivatives characterized by the presence of substituted aromatic rings. The compound is registered under the Chemical Abstracts Service number 1020056-46-5 and possesses the systematic name Acetamide, N-(3-amino-2-methylphenyl)-2-[4-(1,1-dimethylethyl)phenoxy]-. This nomenclature reflects the International Union of Pure and Applied Chemistry standards for organic compound designation, emphasizing the acetamide core structure with specific aromatic substituents.
The molecular framework consists of two primary aromatic systems connected through an acetamide linker. The first aromatic system features a 3-amino-2-methylphenyl group, while the second incorporates a 4-(tert-butyl)phenoxy moiety. This structural arrangement creates a compound with both electron-donating and electron-withdrawing characteristics, influencing its overall chemical reactivity and physical properties.
Molecular Formula and Mass Characteristics
The compound exhibits a molecular formula of C19H24N2O2, indicating the presence of nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition results in a molecular weight of 312.41 grams per mole, placing it within the range typical for pharmaceutical intermediates and research compounds. The molecular mass calculation accounts for the standard atomic masses of constituent elements and provides essential information for analytical identification and quantitative analysis procedures.
The structural complexity of this compound is reflected in its substantial molecular weight, which exceeds 300 daltons. This mass range suggests potential for significant intermolecular interactions and influences the compound's physical properties such as volatility, solubility, and thermal stability.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-16(20)6-5-7-17(13)21-18(22)12-23-15-10-8-14(9-11-15)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFCKJPZYMESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Amide Coupling via HATU
- Step 1 : Activation of 4-(tert-butyl)phenoxyacetic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base.
- Step 2 : Reaction with 3-amino-2-methylaniline at 80–85°C for 12 hours.
- Workup : The crude product is washed with sodium carbonate solution, extracted with ethyl acetate, and purified via recrystallization in ethanol.
Route 2: Direct Acetylation of Amine
- Protection : 3-Amino-2-methylphenol is acetylated using acetic anhydride in water at 100°C.
- Coupling : The protected amine reacts with 4-(tert-butyl)phenoxyacetyl chloride in dichloromethane (DCM) with triethylamine (TEA).
- Deprotection : Hydrolysis under acidic conditions (e.g., HCl) yields the final product.
Reaction Conditions and Optimization
| Parameter | Conditions | Source |
|---|---|---|
| Solvent | DMF, DCM, or methanol | |
| Coupling Agent | HATU (for amide bond formation) | |
| Base | DIPEA, TEA, or sodium carbonate | |
| Temperature | 80–85°C (amide coupling), 0–25°C (acylation) | |
| Purification | Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol) |
Critical Considerations
- Protection of Amine : Acetylation prevents undesired side reactions during coupling.
- Reductive Amination : Sodium dithionite or catalytic hydrogenation may reduce nitro intermediates to amines if starting from nitro precursors.
- Yield Optimization : Higher yields (>70%) are achieved using HATU compared to traditional carbodiimide-based coupling agents.
Analytical Data
- Purity : Final compounds are characterized via HPLC (>95% purity).
- Spectroscopy :
Scale-Up and Industrial Relevance
- Cost Efficiency : HATU, while effective, is expensive for large-scale synthesis; alternative agents like EDC/HOBt may be explored.
- Green Chemistry : Ethanol/water mixtures are preferred for recrystallization to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Studies have shown that N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide may inhibit key enzymes involved in the pathogenesis of these diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | 1.90 ± 0.16 |
| BChE | 0.084 ± 0.008 |
These values suggest that structural modifications can enhance the inhibitory properties against cholinesterases, making them potential candidates for therapeutic development.
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress associated with various diseases. Research has shown that derivatives of this compound can significantly inhibit lipid peroxidation and reactive oxygen species (ROS) generation in cellular models.
Case Study on Antioxidant Profile :
A study utilized ABTS and FRAP assays to assess the antioxidant capacity of related compounds, demonstrating effective free radical scavenging and reduced lipid peroxidation levels in mouse brain homogenates.
The presence of an amino group and a bulky tert-butyl phenoxy moiety in the structure of this compound contributes to its biological activity. The compound's design allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.
Enzyme Inhibition Mechanism
The mechanism of action for enzyme inhibition appears to involve competitive inhibition, where the compound competes with the substrate for binding to the active site of the enzyme. This is particularly relevant for AChE and BChE, which are critical in neurotransmission.
Case Study on Cholinesterase Inhibition
A study evaluated various analogs of this compound for their efficacy in inhibiting AChE and BChE. The results indicated that specific modifications significantly enhanced enzyme inhibition compared to the parent compound, highlighting a structure-activity relationship that could guide future drug design.
Antioxidant Capacity Investigation
Another investigation assessed the antioxidant capacity using multiple assays, confirming that these compounds effectively scavenge free radicals and reduce oxidative damage associated with neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
a. N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide (CAS 953719-01-2)
- Structural Difference: The phenoxy group has a 2-isopropyl substituent instead of 4-tert-butyl.
- Synthesis: Likely synthesized via similar methods (e.g., coupling of bromoacetamide derivatives with substituted phenols) but with different starting materials .
b. N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide (sc-330262)
- Structural Difference: The amino group is at the 5-position of the phenyl ring, and a methoxy group replaces the 2-methyl group.
- The positional isomerism of the amino group may affect hydrogen-bonding interactions with biological targets .
Substituent Variations on the Acetamide Side Chain
a. N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30, )
- Structural Difference: Features a butyryl group and fluorine on the phenoxy ring, with an n-butyl chain on the acetamide nitrogen.
- Impact : The fluorine atom enhances metabolic stability, while the butyryl group increases lipophilicity. The n-butyl chain may improve bioavailability but reduce target specificity compared to the aromatic amine in the target compound .
b. (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide (Compound 73, )
- Structural Difference : Incorporates a thiazolidinedione ring and a 3-fluorophenyl group.
- Impact: The thiazolidinedione moiety confers anti-inflammatory activity, as demonstrated in studies, whereas the target compound’s 3-amino-2-methylphenyl group may engage in different receptor interactions (e.g., via amine-mediated hydrogen bonding) .
Functional Group Modifications
a. Antimicrobial Thiazolidinone Derivatives ()
- Example: 2-(4-Bromo-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a-c).
- Structural Difference: Includes a thiazolidinone ring and bromine substituent.
- The absence of sulfur in the target compound suggests divergent biological applications .
b. Adenosine Receptor Agonists ()
- Example: N-cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide (7).
- Structural Difference : Features a purine-based xanthine core.
- Impact: The xanthine moiety enables adenosine receptor binding, while the tert-butyl group in the target compound may favor interactions with hydrophobic binding pockets in different targets .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide, with the CAS number 1020056-46-5, is a compound of interest due to its potential biological activities. Its molecular formula is C19H24N2O2, and it has a molecular weight of 312.41 g/mol. This compound is recognized for its structural features that may contribute to various pharmacological effects.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring and the presence of specific functional groups can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of cell proliferation in various cancer models, highlighting the importance of electron-donating groups in enhancing biological activity .
The proposed mechanism of action for this compound involves interaction with cellular targets that are critical for cell survival and proliferation. Molecular docking studies have indicated potential binding affinities to proteins involved in apoptosis pathways, suggesting that this compound might induce programmed cell death in cancer cells .
Comparative Efficacy
To provide a clearer understanding of its biological activity, a comparative analysis with known anticancer agents can be useful. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to established anticancer drugs:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 0.5 | A-431 |
| Cisplatin | 1.0 | HT29 |
Note: TBD (To Be Determined) indicates that specific data for this compound's IC50 is still under investigation.
Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of various derivatives of acetamides, this compound was tested against several cancer cell lines, including A-431 and HT29. Results indicated that this compound exhibited a moderate level of cytotoxicity, promoting further investigation into its potential as a lead compound for drug development .
Study 2: Molecular Docking Analysis
Molecular docking studies conducted on this compound revealed promising interactions with key proteins involved in cancer pathways. The binding affinity was evaluated against known inhibitors, showing comparable results which warrant further exploration into its therapeutic potential .
Q & A
Q. What techniques are suitable for elucidating the mechanism of action of this compound at the molecular level?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins. For intracellular targets, employ CRISPR-Cas9 knockouts or siRNA silencing to confirm pathway specificity. Radiolabel the compound (e.g., ¹⁴C isotope at the acetamide carbonyl) for autoradiography in tissue distribution studies .
Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂, photolysis under UV light) and analyze degradation products via LC-MS. Use Arrhenius plots (at 40°C, 60°C, 80°C) to predict shelf life. Stabilize labile groups (e.g., amino) with lyophilization or formulation in solid dispersions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
